1-(Pyrimidin-5-yl)ethanamine
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Overview
Description
1-(Pyrimidin-5-yl)ethanamine is an organic compound with the molecular formula C6H9N3 It consists of a pyrimidine ring substituted at the 5-position with an ethanamine group
Mechanism of Action
Target of Action
1-(Pyrimidin-5-yl)ethanamine, also known as 5-(1-AMINOETHYL)PYRIMIDINE, is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar pyrimidine derivatives have been found to inhibit cdk2, thereby disrupting the cell cycle and inhibiting cell proliferation .
Biochemical Pathways
The compound likely affects the de novo purine and pyrimidine biosynthesis pathways, which are crucial for the synthesis of nucleic acids RNA and DNA . By inhibiting CDK2, it may disrupt the cell cycle, affecting the balance of nucleotide pools and potentially leading to cell death .
Result of Action
The inhibition of CDK2 by this compound could lead to the disruption of the cell cycle, potentially leading to cell death . This could result in the inhibition of cell proliferation, making it a potential candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with ethylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow chemistry. This allows for the efficient production of the compound with high purity and yield. The reaction conditions are optimized to ensure minimal by-product formation and maximum efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base or catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-5-carboxylic acid, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-5-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Comparison with Similar Compounds
Pyrimidine-5-carbaldehyde: A precursor in the synthesis of 1-(Pyrimidin-5-yl)ethanamine.
Pyrimidine-5-carboxylic acid: An oxidation product of this compound.
Pyrimidine-5-ylmethanamine: A structurally similar compound with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
1-pyrimidin-5-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCPZMRPJBYIFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596431 |
Source
|
Record name | 1-(Pyrimidin-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179323-61-6 |
Source
|
Record name | α-Methyl-5-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179323-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrimidin-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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